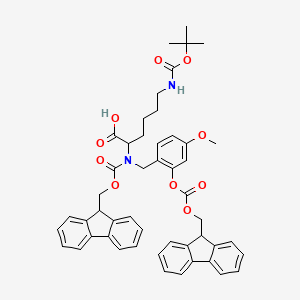

Fmoc-(Fmoc-Hmb)-Lys(Boc)-OH

Description

Fundamental Challenges in Chemical Peptide Synthesis: Aggregation and "Difficult Sequences"

Despite the advancements in SPPS, the synthesis of certain peptide sequences remains a significant challenge. These "difficult sequences" are often characterized by their propensity to aggregate during synthesis. jpt.comnih.gov Peptide aggregation can lead to a host of problems, including incomplete coupling and deprotection reactions, resulting in low yields and impure products. jpt.compeptide.comsigmaaldrich.com

Mechanisms of Peptide Aggregation During Solid-Phase Elongation

Peptide aggregation during SPPS is primarily driven by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the solid support. peptide.com As the peptide chain elongates, it can adopt secondary structures, such as β-sheets, which are stabilized by these hydrogen bonds. jpt.comnih.gov This self-association of peptide chains leads to the formation of insoluble aggregates within the resin matrix. sigmaaldrich.comsigmaaldrich.com The resin beads may fail to swell properly, hindering the diffusion of reagents to the reactive sites. peptide.com Sequences rich in hydrophobic amino acids or those capable of forming stable secondary structures are particularly prone to aggregation. nih.govpeptide.com This phenomenon is a major obstacle in the synthesis of long peptides and membrane-associated proteins. jpt.comnih.govresearchgate.net

Historical Context of Backbone Amide Protection Strategies in Fmoc-SPPS

To address the challenge of peptide aggregation, various strategies have been developed. One of the most effective approaches is the use of backbone amide protection, which involves the temporary modification of the peptide backbone to disrupt the hydrogen bonding network responsible for aggregation. oup.compeptide.com

Development of N-substituted Amino Acid Derivatives for Aggregation Suppression

The introduction of N-substituted amino acid derivatives is a key strategy to mitigate aggregation. By replacing the amide proton with a temporary protecting group, the formation of intermolecular hydrogen bonds is prevented. peptide.comsigmaaldrich.com This disrupts the formation of secondary structures like β-sheets, thereby improving the solvation of the peptide-resin and facilitating efficient coupling and deprotection reactions. sigmaaldrich.comsigmaaldrich.com This approach has been shown to significantly improve the synthesis of "difficult sequences". oup.compeptide.com A variety of N-substituted derivatives have been developed, each with its own advantages and limitations. nih.gov

Introduction and Rationale of 2-Hydroxy-4-methoxybenzyl (Hmb) Protection

The 2-hydroxy-4-methoxybenzyl (Hmb) group is a prominent backbone protecting group used in Fmoc-SPPS. oup.compeptide.comnih.gov Introduced to overcome the limitations of other protecting groups, Hmb offers a unique advantage. The hydroxyl group on the Hmb moiety can facilitate an intramolecular O- to N-acyl transfer, which can aid in the difficult acylation of the secondary amine formed after the introduction of the backbone protection. rsc.org This makes the coupling of the subsequent amino acid more efficient compared to other backbone protecting groups like 2,4-dimethoxybenzyl (Dmb). rsc.orgug.edu.pl The Hmb group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. sigmaaldrich.comug.edu.pl The use of Hmb-protected amino acids, often incorporated every six to seven residues, has proven to be a highly effective strategy for disrupting aggregation and enabling the successful synthesis of previously intractable peptides. peptide.comsigmaaldrich.com

The compound Fmoc-(Fmoc-Hmb)-Lys(Boc)-OH is a specialized building block designed to incorporate a lysine (B10760008) residue with both backbone (Hmb) and side-chain (Boc) protection, while the α-amino group is protected by Fmoc. The additional Fmoc group on the Hmb moiety is a feature of how this particular building block is synthesized and utilized.

Properties

Molecular Formula |

C49H50N2O10 |

|---|---|

Molecular Weight |

826.9 g/mol |

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C49H50N2O10/c1-49(2,3)61-46(54)50-26-14-13-23-43(45(52)53)51(47(55)58-29-41-37-19-9-5-15-33(37)34-16-6-10-20-38(34)41)28-31-24-25-32(57-4)27-44(31)60-48(56)59-30-42-39-21-11-7-17-35(39)36-18-8-12-22-40(36)42/h5-12,15-22,24-25,27,41-43H,13-14,23,26,28-30H2,1-4H3,(H,50,54)(H,52,53) |

InChI Key |

XQEJYVQFPXBQOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Origin of Product |

United States |

Synthetic Methodologies and Characterization of Fmoc Fmoc Hmb Lys Boc Oh

General Synthetic Routes to N-Fmoc-N'-(Fmoc-Hmb)-Amino Acid Derivatives

The creation of N-Fmoc-N'-(Fmoc-Hmb) amino acid derivatives is a multi-step process that relies on precise control of protecting group chemistry to ensure regioselectivity and achieve high yields. These derivatives are designed to temporarily introduce a bulky, reversible N-alkyl group onto the backbone amide nitrogen, which disrupts the inter- and intramolecular hydrogen bonding responsible for peptide aggregation during synthesis. peptide.comnih.gov

The core of the Hmb protecting group is the 2-hydroxy-4-methoxybenzyl scaffold. The primary precursor for this moiety is 2-hydroxy-4-methoxybenzaldehyde (B30951), a naturally occurring flavor compound found in the roots and rhizomes of certain medicinal plants. researchgate.net The synthesis of a reactive Hmb precursor suitable for the N-alkylation of an amino acid involves standard organic transformations.

The synthetic pathway typically begins with the reduction of the aldehyde group of 2-hydroxy-4-methoxybenzaldehyde to a primary alcohol, yielding 2-hydroxy-4-methoxybenzyl alcohol. This alcohol is then converted into a more reactive species suitable for nucleophilic substitution by the amino acid's alpha-nitrogen. Common methods for N-alkylation of amino acids include using alkyl halides or employing reductive amination with an aldehyde. nih.gov More advanced and sustainable methods involve the direct N-alkylation of unprotected amino acids with alcohols through catalytic "hydrogen borrowing" strategies, which produce water as the only byproduct. researchgate.netnih.gov In the context of Hmb, the benzyl (B1604629) alcohol would be activated or used in a catalyzed reaction to alkylate the nitrogen of the target amino acid.

Bifunctional amino acids, such as lysine (B10760008), possess multiple reactive functional groups that require selective protection to ensure the desired chemical transformations occur. Lysine has two primary amino groups: the α-amino group at the chiral center and the ε-amino group on the side chain. For the synthesis of the target compound, it is imperative that the ε-amino group is protected before the modification of the α-amino group.

A variety of strategies have been developed to achieve this regioselectivity. The most common approach in Fmoc-based SPPS is the use of an orthogonal protecting group for the side chain that is stable to the conditions used for α-Fmoc group removal (typically 20% piperidine (B6355638) in DMF). altabioscience.com The tert-butyloxycarbonyl (Boc) group is the standard choice for protecting the ε-amino group of lysine, as it is stable to the basic conditions of Fmoc deprotection but is readily cleaved by moderate to strong acids like trifluoroacetic acid (TFA). peptide.comopenaccesspub.org

Alternative methods for achieving regioselective protection include:

Enzymatic Protection : Specific enzymes can be used to achieve high regioselectivity (up to 99%) and yields in the protection of one of lysine's amino groups. nih.govrsc.org

Supramolecular Approaches : Host-guest chemistry, using molecules like 18-crown-6, can selectively shield the ε-amino group, allowing the α-amino group to be modified. openaccesspub.org

Metal Chelation : The formation of a copper(II) complex with the α-amino and carboxylate groups of the amino acid can be used to direct reactions to the side-chain amine. biosynth.com

Table 1: Overview of Regioselective Protection Strategies for Lysine

| Strategy | Description | Typical Reagents/Conditions | Selectivity | Reference(s) |

|---|---|---|---|---|

| Orthogonal Protecting Groups | The ε-amino group is protected with a group (e.g., Boc) that is stable to the cleavage conditions of the α-amino protecting group (e.g., Fmoc). | Fmoc-OSu for α-amine; Boc₂O for ε-amine. | High | peptide.comopenaccesspub.org |

| Enzymatic Methods | Enzymes are used to catalyze the protection of a specific amino group. | Specific enzymes, reaction at room temperature. | Up to 99% | nih.govrsc.org |

| Supramolecular Masking | Host molecules (e.g., crown ethers) non-covalently bind to and block the ε-amino group. | 18-crown-6 | High | openaccesspub.org |

| Metal Chelation | A metal ion (e.g., Cu²⁺) coordinates with the α-amino and carboxyl groups, leaving the ε-amino group available for reaction. | Copper(II) salts | High | biosynth.com |

In the context of the target compound, Fmoc-(Fmoc-Hmb)-Lys(Boc)-OH, the term "BisFmoc" refers to the presence of two distinct Fmoc groups in the final molecule: one protecting the α-amino group (as part of the Hmb adduct) and the other protecting the hydroxyl function of the Hmb group itself. A "MonoFmoc" derivative would hypothetically be one where the Hmb hydroxyl group is left unprotected or protected by another group.

Specific Synthetic Pathway for this compound

The specific synthesis of this compound begins with a lysine derivative where the side-chain is already protected, ensuring that subsequent modifications occur exclusively at the α-amino position.

The synthesis starts with N-ε-Boc-L-lysine. The first key step is the N-alkylation of the α-amino group with a reactive Hmb precursor, such as 2-hydroxy-4-methoxybenzyl bromide, to form N-α-(2-hydroxy-4-methoxybenzyl)-N-ε-Boc-L-lysine. This creates a secondary amine at the α-position.

Following N-alkylation, both the newly formed secondary amine and the hydroxyl group of the Hmb moiety must be protected with Fmoc groups. This is typically achieved using a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) under basic conditions. total-synthesis.com One Fmoc group forms a carbamate (B1207046) with the α-nitrogen, and a second Fmoc group forms a carbonate ester with the phenolic hydroxyl of the Hmb group. This "BisFmoc" structure prevents unwanted side reactions at the hydroxyl group and defines the final derivative.

The presence of the Hmb group is intended to overcome the challenges of synthesizing "difficult" peptides. Coupling of N-substituted amino acids is generally sterically hindered. However, the 2-hydroxy group of the Hmb moiety provides a catalytic advantage. During the coupling reaction in peptide synthesis, the activated carboxyl group of the incoming amino acid first acylates the hydroxyl group of the Hmb moiety in an intramolecular acyl transfer. peptide.com This is followed by a rapid and favorable O→N acyl shift, which forms the desired peptide bond. peptide.com

The concept of orthogonality is fundamental to modern SPPS. biosynth.com It requires that the various protecting groups used in a synthesis can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages. In the Fmoc/tBu strategy, the α-amino protecting group (Fmoc) is base-labile, while the side-chain protecting groups (like tBu and Boc) are acid-labile. altabioscience.com

For this compound, the ε-amino group of the lysine side chain is protected by a Boc group. This is crucial for a successful synthesis for several reasons:

Stability: The Boc group is completely stable to the repeated treatments with piperidine used to remove the α-Fmoc group at each cycle of peptide elongation. openaccesspub.org

Preventing Side Reactions: An unprotected ε-amino group is a strong enough nucleophile to cause the premature removal of the α-Fmoc group of another residue, leading to undesired side products and chain branching. researchgate.net

Final Deprotection: The Boc group is efficiently removed during the final cleavage step, which typically employs a strong acid cocktail containing TFA. creative-peptides.com This same step also cleaves the Hmb group from the peptide backbone and removes other acid-labile side-chain protecting groups. peptide.com

This orthogonal protection scheme ensures that the lysine side chain remains inert throughout the chain assembly process and is only deprotected at the final stage of the synthesis.

Table 2: Orthogonality of Protecting Groups in this compound

| Protecting Group | Location | Function | Cleavage Conditions | Stability | Reference(s) |

|---|---|---|---|---|---|

| Fmoc | α-Amino Group | Temporary protection during chain elongation | 20% Piperidine in DMF (Base-labile) | Stable to acids (TFA) | altabioscience.comcreative-peptides.com |

| Boc | ε-Amino Group (Side Chain) | Permanent protection during chain elongation | 95% TFA (Acid-labile) | Stable to bases (piperidine) | openaccesspub.orgcreative-peptides.com |

Research-Oriented Analytical Techniques for Confirming Structural Integrity and Purity of this compound as a Peptide Building Block

The utility of this compound in peptide synthesis, particularly for producing complex or aggregation-prone sequences, is contingent on its high purity and correct chemical structure. The presence of the 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen atom helps to disrupt inter-chain hydrogen bonding, which is a primary cause of aggregation during synthesis. nih.govpeptide.comsigmaaldrich.com To ensure its efficacy, rigorous analytical characterization is essential. This involves a combination of spectroscopic methods for structural confirmation and chromatographic techniques for purity assessment.

Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are indispensable for verifying that the complex molecular architecture of this compound has been synthesized correctly. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The spectra provide a detailed map of the carbon and hydrogen atoms within the molecule, confirming the presence and connectivity of the various protecting groups (two Fmoc groups, one Hmb group, and one Boc group) and the lysine backbone.

Key expected signals in the ¹H NMR spectrum include distinct aromatic protons from the two fluorenyl (Fmoc) and the Hmb groups, the characteristic singlet for the methoxy (B1213986) (-OCH₃) protons on the Hmb group, and the large singlet corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The protons of the lysine side chain and backbone would appear as multiplets in the aliphatic region.

Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the urethane (B1682113) and carboxylic acid groups, aromatic carbons of the Fmoc and Hmb moieties, and aliphatic carbons of the lysine and Boc groups.

Interactive Table: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Fmoc Aromatic | 7.20 - 7.90 | Multiplet |

| Hmb Aromatic | 6.50 - 7.20 | Multiplet |

| Fmoc CH, CH₂ | 4.10 - 4.50 | Multiplet |

| Lysine α-CH | 4.00 - 4.30 | Multiplet |

| Hmb -OCH₃ | ~3.80 | Singlet |

| Lysine ε-CH₂ | ~3.10 | Multiplet |

| Lysine β,γ,δ-CH₂ | 1.30 - 1.90 | Multiplet |

Note: Data are typical values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of this compound is expected to show characteristic absorption bands confirming the presence of carbamates (Fmoc and Boc), the carboxylic acid, and aromatic rings. The O-H stretch of the carboxylic acid is typically broad, while the C=O stretching vibrations for the Boc, Fmoc, and carboxylic acid groups appear at distinct wavenumbers.

Interactive Table: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad stretch |

| N-H (Carbamate) | 3300 - 3500 | Stretch |

| C-H (Aromatic) | 3000 - 3100 | Stretch |

| C-H (Aliphatic) | 2850 - 2980 | Stretch |

| C=O (Fmoc/Boc/Acid) | 1680 - 1760 | Strong stretch |

| C=C (Aromatic) | 1450 - 1600 | Stretch |

Note: Data are typical values. nih.govresearchgate.net

Chromatographic Analysis for Purity Assessment (e.g., HPLC for impurities detrimental to peptide synthesis)

While spectroscopy confirms the structure, chromatography is the primary method for quantifying the purity of the building block. High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing Fmoc-amino acids and their derivatives. rsc.orgcem.com The purity of this compound is critical, as even small amounts of impurities can lead to significant side products in the final peptide. sigmaaldrich.commerckmillipore.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common technique for assessing the purity of Fmoc-amino acid derivatives. The method typically employs a C18 stationary phase and a mobile phase gradient of water and a polar organic solvent, such as acetonitrile, with an acid additive like trifluoroacetic acid (TFA) to improve peak shape. google.comrsc.org The high hydrophobicity of this compound, due to the two Fmoc groups, results in a relatively long retention time under standard conditions.

Detrimental Impurities in Peptide Synthesis

The quality control of Fmoc-amino acids focuses on identifying and quantifying impurities that can interfere with peptide synthesis. nih.gov These impurities can arise during the synthesis of the building block itself. merckmillipore.com

Key impurities include:

Fmoc-dipeptide adducts: These can form during the synthesis of the Fmoc-amino acid and lead to the insertion of an extra amino acid residue into the peptide sequence. creative-peptides.comnih.gov

Free amino acid: Incomplete reaction during the introduction of the Fmoc group can leave residual free amino acid, which can also cause insertion errors or compromise the stability of the building block during storage. sigmaaldrich.comnih.gov

β-Alanine derivatives: These can arise from a rearrangement of the activated Fmoc reagent (e.g., Fmoc-OSu) and lead to the incorporation of a β-alanine residue. merckmillipore.comnih.gov

Residual acetic acid: Traces of acetic acid can act as a capping agent, terminating the peptide chain prematurely. sigmaaldrich.commerckmillipore.com

Ensuring the absence of these impurities through validated HPLC methods is a critical step before using this compound in the synthesis of high-purity peptides. ajpamc.com High-purity starting materials, often specified as ≥99% by HPLC, are essential for minimizing failure sequences and simplifying the purification of the final peptide product. cem.commerckmillipore.com

Interactive Table: Common Impurities and Their Impact

| Impurity | Source of Formation | Detrimental Effect in SPPS |

|---|---|---|

| Fmoc-Lys(Boc)-Fmoc-Lys(Boc)-OH | Side reaction during Fmoc protection | Insertion of an additional lysine residue |

| H-Lys(Boc)-OH | Incomplete Fmoc protection | Insertion of an additional lysine residue |

| Fmoc-β-Ala-OH | Rearrangement of Fmoc-OSu reagent | Insertion of a β-alanine residue |

Mechanistic Basis and Application in Solid Phase Peptide Synthesis

Mechanism of Action of the Hmb Group in Preventing Peptide Aggregation

Aggregation during SPPS is primarily caused by the formation of extensive interchain hydrogen-bonded networks, which lead to the adoption of rigid secondary structures like β-sheets nih.gov. These structures are often poorly solvated by the synthesis solvents, resulting in precipitation on the solid support and steric hindrance that blocks reagent access. The Hmb group, introduced in the 1990s, prevents this by temporarily modifying the peptide backbone peptide.compeptide.com. Judicious incorporation of an Hmb-protected residue, typically every six to seven amino acids, can effectively disrupt the onset of aggregation peptide.com.

Formation of Tertiary Amide Bonds via Hmb Incorporation

The fundamental principle of Hmb protection is the substitution of the hydrogen atom on a backbone amide nitrogen with the Hmb group. This conversion of a secondary amide to a tertiary amide is the initial and most critical step in its mechanism of action peptide.com. In a standard peptide bond, the N-H group acts as a hydrogen bond donor, a role that is essential for the formation of stable secondary structures peptide.com. By replacing this hydrogen, the Hmb group eliminates the capacity of that specific amide bond to participate as a hydrogen bond donor peptide.com.

| Bond Type | Structure | H-Bond Donor? | H-Bond Acceptor? | Role in Aggregation |

| Secondary Amide (Native) | -CO-NH- | Yes | Yes | Participates in interchain H-bonding, promoting β-sheet formation and aggregation. |

| Tertiary Amide (Hmb-modified) | -CO-N(Hmb)- | No | Yes | Cannot act as an H-bond donor, disrupting the pattern required for β-sheet structures. |

Disruption of Interchain Hydrogen Bonding Networks

The direct consequence of forming tertiary amide bonds is the disruption of the regular, repeating pattern of hydrogen bond donors and acceptors along the peptide backbone. This disruption is the core of the Hmb group's anti-aggregation effect nih.govpeptide.com. The β-sheet structures responsible for aggregation are stabilized by a precise alignment of peptide chains, allowing for the formation of a cooperative network of hydrogen bonds. The bulky Hmb group acts as a "breaker" in this network peptide.compeptide.com. By eliminating a hydrogen bond donor at a strategic position, it creates a point of discontinuity that destabilizes the entire interchain assembly, preventing the peptide from folding into an aggregation-prone conformation nih.govpeptide.com.

Enhancement of Peptide Chain Solvation and Conformational Flexibility

By preventing the formation of rigid, internally hydrogen-bonded secondary structures, the Hmb group ensures that the peptide chain remains in a more open and flexible conformation sigmaaldrich.com. This has two significant benefits.

First, the disruption of secondary structures exposes more of the peptide backbone to the surrounding solvent (typically DMF), leading to enhanced solvation sigmaaldrich.comresearchgate.net. Improved solubility is critical for preventing the peptide from precipitating on the resin and for ensuring that reagents can freely access the reactive N-terminus of the growing chain sigmaaldrich.com.

Second, the resulting conformational flexibility improves the kinetics of both the coupling and deprotection steps sigmaaldrich.com. A flexible, well-solvated peptide chain is more accessible, leading to more efficient and complete reactions, which ultimately results in higher purity of the crude peptide product peptide.com.

| Property | Unprotected Peptide Chain (Aggregating Sequence) | Hmb-Protected Peptide Chain |

| Secondary Structure | Prone to forming rigid, intermolecular β-sheets. | Formation of β-sheets is disrupted. |

| Solvation | Poorly solvated, leading to precipitation and poor reaction kinetics. | Enhanced solvation by synthesis solvents. |

| Conformational State | Collapsed, rigid, and inaccessible. | Flexible, open, and accessible. |

| Synthetic Efficiency | Low yields, incomplete reactions, difficult purification. | Higher yields, improved reaction rates, and purer crude product. |

Role of the Hmb Hydroxyl Group in Coupling Chemistry

While the incorporation of an Hmb group is highly effective at preventing aggregation, it introduces a new synthetic challenge: the acylation of the sterically hindered secondary amine it creates peptide.comsigmaaldrich.com. Direct coupling of the next activated amino acid onto this N-substituted residue is often extremely difficult. The Hmb group was specifically designed to overcome this hurdle through the participation of its ortho-hydroxyl group, which facilitates the coupling via a two-step intramolecular process peptide.com.

Acylation of the Hmb Hydroxyl Group by Activated Amino Acids

The coupling reaction does not proceed by direct acylation of the backbone nitrogen. Instead, the activated carboxyl group of the incoming amino acid is first captured by the nucleophilic 2-hydroxy group on the Hmb's benzyl (B1604629) ring peptide.com. This initial reaction is an internal base-catalyzed process that forms a transient O-acyl intermediate, which is effectively a phenyl ester sigmaaldrich.com. This step is kinetically more favorable than the direct, sterically hindered attack on the secondary amine.

Subsequent O→N Acyl Shift to Form the Native Peptide Bond

Following the initial O-acylation, the intermediate phenyl ester undergoes a spontaneous and intramolecular O→N acyl shift peptide.com. This rearrangement transfers the acyl group from the hydroxyl oxygen to the backbone nitrogen, forming the desired, thermodynamically stable peptide bond peptide.comsigmaaldrich.com. This O→N acyl migration is a well-established phenomenon in peptide chemistry nih.gov. While this two-step mechanism is efficient, the acyl shift can be slow, sometimes requiring extended coupling times to ensure complete conversion sigmaaldrich.com. This clever intramolecular assistance is a hallmark of the Hmb protecting group's design, enabling its use despite the inherent steric hindrance.

Orthogonal Protecting Group Strategy in Fmoc-(Fmoc-Hmb)-Lys(Boc)-OH

The successful chemical synthesis of peptides relies on a protection strategy that is orthogonal, meaning that different protecting groups can be removed under distinct chemical conditions without affecting the others. biosynth.com The compound this compound is a specialized amino acid derivative designed for Solid-Phase Peptide Synthesis (SPPS) that exemplifies this principle. It employs three distinct types of protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, the acid-labile tert-butyloxycarbonyl (Boc) group, and the acid-labile 2-hydroxy-4-methoxybenzyl (Hmb) group. slideshare.net

In this derivative, the primary α-amino group is protected by an Fmoc group, which is removed at each step of peptide chain elongation. americanpeptidesociety.org The ε-amino group on the lysine (B10760008) side chain is protected by a Boc group, which remains in place throughout the synthesis until the final cleavage step. chempep.com The Hmb group is attached to the backbone amide nitrogen, serving to disrupt interchain hydrogen bonding and prevent aggregation, particularly in "difficult" sequences. slideshare.net An additional Fmoc group is attached to the Hmb hydroxyl group, which can enhance the performance of the Hmb-protected amino acid. The differential lability of these groups—Fmoc to bases, and Boc and Hmb to strong acids—is the cornerstone of the Fmoc/tBu synthesis strategy, allowing for the selective and sequential deprotection required for building a specific peptide sequence. altabioscience.comiris-biotech.denih.gov

Stability of Fmoc and Boc Protecting Groups During Iterative SPPS Cycles

The orthogonality of the Fmoc/tBu strategy is predicated on the stability of the permanent protecting groups under the conditions used to remove the temporary protecting group. nih.gov During the iterative cycles of SPPS, the temporary Nα-Fmoc group is repeatedly removed to allow for the coupling of the next amino acid in the sequence. This removal is accomplished using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgresearchgate.net

Crucially, the side-chain protecting groups, such as the Boc group on the lysine side chain and the Hmb group on the backbone, are stable under these basic conditions. altabioscience.com Conversely, the Fmoc group is stable to the acidic conditions that are eventually used to remove the Boc and Hmb groups. altabioscience.com This chemical stability ensures that the side-chain functionalities remain protected throughout the chain assembly, preventing unwanted side reactions and preserving the integrity of the growing peptide. altabioscience.com The concern of premature side-chain deprotection, which was a drawback of the older Boc/Bzl strategy where iterative acid treatments could partially cleave side-chain protection, is thus avoided. nih.gov

| Protecting Group | Chemical Class | Removal Condition | Stability During SPPS Cycles |

|---|---|---|---|

| Fmoc (Nα-amino) | Base-Labile | Mild Base (e.g., 20% Piperidine in DMF) | Stable to acidic conditions; Removed at each cycle. altabioscience.comnih.gov |

| Boc (Lys ε-amino) | Acid-Labile | Strong Acid (e.g., TFA) | Stable to mild base used for Fmoc removal. altabioscience.com |

| Hmb (Backbone Amide) | Acid-Labile | Strong Acid (e.g., TFA) | Stable to mild base used for Fmoc removal. slideshare.net |

Selective Removal of Fmoc During Chain Elongation

The elongation of the peptide chain in Fmoc-based SPPS requires the selective removal of the temporary Nα-Fmoc protecting group at the beginning of each coupling cycle. altabioscience.com This deprotection step exposes the free α-amino group, which can then react with the activated carboxyl group of the incoming amino acid.

The removal of the Fmoc group is typically achieved by treatment with a secondary amine, most commonly piperidine, in a solvent such as DMF or N-methylpyrrolidone (NMP). researchgate.netspringernature.com The reaction proceeds via a β-elimination mechanism. The base removes a proton from the C9 position of the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamate (B1207046), which subsequently decarboxylates. nih.gov The liberated DBF is a reactive electrophile and is scavenged by the excess amine (e.g., piperidine) to form a stable adduct, which can be easily washed away from the peptide-resin. nih.govresearchgate.netspringernature.com This deprotection step is rapid, generally completed within minutes, and the mild conditions ensure that acid-labile side-chain protecting groups like Boc and Hmb remain intact. americanpeptidesociety.org

| Reagent | Typical Concentration | Solvent | Typical Reaction Time |

|---|---|---|---|

| Piperidine | 20-40% (v/v) | DMF or NMP | 5-20 minutes researchgate.netspringernature.comnih.gov |

| Piperazine | 5% (w/v) | DMF or NMP | Variable, used to reduce side reactions like DKP formation. nih.gov |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) with 5% Piperazine | NMP | Variable, used to reduce DKP formation. nih.gov |

Global Deprotection of Boc and Hmb Groups at Peptide Cleavage

The final step in SPPS, following the complete assembly of the peptide chain, is the "global deprotection" and cleavage of the peptide from the solid support. researchgate.net In the context of the Fmoc/tBu strategy, this involves treating the peptide-resin with a strong acid. iris-biotech.de This single acidic treatment simultaneously removes the permanent, acid-labile protecting groups from the amino acid side chains and the Hmb group from the backbone, and cleaves the bond linking the peptide to the resin. sigmaaldrich.com

The most common reagent used for this purpose is trifluoroacetic acid (TFA). iris-biotech.desigmaaldrich.com During this process, the protecting groups (Boc, Hmb) and the resin linker are cleaved, generating highly reactive carbocations. researchgate.netnih.gov These electrophilic species can react with nucleophilic side chains in the newly deprotected peptide (e.g., Trp, Met, Cys, Tyr), leading to undesired modifications. sigmaaldrich.com To prevent these side reactions, a "cleavage cocktail" is used, which consists of TFA mixed with various scavengers. researchgate.netsigmaaldrich.com These scavengers, such as water, triisopropylsilane (B1312306) (TIS), and thioanisole, act as traps for the reactive carbocations. sigmaaldrich.com The Boc group on the lysine side chain and the Hmb group on the backbone are both efficiently removed under these strong acidic conditions, yielding the final, unprotected peptide. slideshare.netsigmaaldrich.com

| Component | Typical Percentage | Function |

|---|---|---|

| Trifluoroacetic acid (TFA) | 95% | Cleavage reagent; removes acid-labile groups (Boc, Hmb, etc.). sigmaaldrich.com |

| Water (H₂O) | 2.5% | Scavenger; proton source. sigmaaldrich.com |

| Triisopropylsilane (TIS) | 2.5% | Scavenger; reduces oxidized side chains and traps carbocations. sigmaaldrich.com |

Strategic Applications in the Synthesis of Challenging Peptide Sequences

Synthesis of Hydrophobic and Aggregation-Prone Peptides (e.g., Amyloid β)

A primary obstacle in solid-phase peptide synthesis (SPPS) is the aggregation of the growing peptide chain on the solid support. This is particularly prevalent in sequences rich in hydrophobic amino acids, which have a tendency to form stable β-sheet structures. These aggregates can hinder the access of reagents to the N-terminus of the peptide, leading to incomplete reactions and the formation of deletion sequences.

Fmoc-(Fmoc-Hmb)-Lys(Boc)-OH is strategically employed to mitigate these issues. The Hmb group, attached to the backbone amide nitrogen, effectively disrupts the hydrogen-bonding patterns responsible for the formation of secondary structures like β-sheets. rsc.orgpeptide.com This steric hindrance prevents the peptide chains from associating with one another, thereby maintaining their solubility and accessibility for subsequent coupling and deprotection steps. peptide.comnih.gov

A notable example of a challenging, aggregation-prone peptide is the Amyloid β (Aβ) peptide, which is implicated in Alzheimer's disease. The synthesis of Aβ peptides is notoriously difficult due to their high propensity for aggregation. rsc.orgpeptide.com The incorporation of Hmb-protected amino acids at strategic positions within the Aβ sequence has been shown to significantly improve the synthetic yield and purity of the final product by preventing on-resin aggregation. rsc.orgpeptide.com The Hmb group is stable throughout the Fmoc-based synthesis and is readily removed during the final acidolytic cleavage from the resin. rsc.org

Table 1: Impact of Hmb Backbone Protection on Peptide Synthesis

| Challenge | Mechanism of Hmb Action | Outcome |

|---|---|---|

| Peptide Aggregation | The Hmb group on the peptide backbone disrupts interchain hydrogen bonding. | Prevents the formation of β-sheet structures, maintaining resin solvation and reagent accessibility. |

| Low Solubility | By preventing aggregation, the peptide chain remains more solvated and less prone to precipitation on the resin. | Improved reaction kinetics for both coupling and deprotection steps. |

| "Difficult Sequences" | Introduction of a temporary tertiary amide bond breaks the regular backbone structure that leads to aggregation. | Successful synthesis of previously intractable sequences, such as hydrophobic transmembrane domains and amyloidogenic peptides. nih.gov |

Facilitating Assembly of Long Peptide Chains and Small Proteins

The synthesis of long peptide chains and small proteins by chemical methods presents significant challenges, primarily due to cumulative synthetic errors and increasing aggregation propensity with chain elongation. The use of backbone protection, such as the Hmb group, is a key strategy in enabling the successful assembly of these large molecules.

By preventing aggregation, Hmb-protected amino acids ensure that the N-terminus of the growing peptide chain remains accessible for efficient acylation throughout the synthesis. This leads to higher coupling yields at each step and minimizes the accumulation of deletion by-products, which are difficult to separate from the final product. The solubilizing effect of the Hmb group is long-range, meaning that the incorporation of a single Hmb-protected residue can prevent aggregation over several subsequent residues. nih.gov

While specific examples detailing the exclusive use of this compound for the synthesis of a particular long protein are not extensively documented in readily available literature, the principle is well-established. The incorporation of Hmb-protected amino acids, including Hmb-lysine derivatives, is a recognized strategy in the synthesis of challenging long peptides. For instance, the synthesis of a 64-residue transmembrane peptide was successfully achieved with high purity through the use of multiple backbone-protected residues. sigmaaldrich.com This demonstrates the power of the Hmb strategy in overcoming the synthetic hurdles associated with long and complex peptide sequences.

Mitigation of Sequence-Dependent Side Reactions

In addition to preventing aggregation-related problems, backbone protection with the Hmb group can also mitigate specific sequence-dependent side reactions that plague peptide synthesis.

Sequences containing aspartic acid (Asp), particularly Asp-Gly and Asp-Asn motifs, are highly susceptible to aspartimide formation. This side reaction occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of the aspartyl residue, forming a cyclic imide intermediate. This aspartimide can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their corresponding epimers. Furthermore, the aspartimide intermediate can be attacked by piperidine (B6355638), the base used for Fmoc deprotection, to form piperidide adducts.

The introduction of an Hmb group on the amino acid residue preceding the aspartic acid sterically hinders the backbone nitrogen, preventing it from attacking the aspartyl side chain. This effectively suppresses the initial formation of the aspartimide intermediate and, consequently, all the subsequent side products, including piperidides. While the related 2,4-dimethoxybenzyl (Dmb) group is more commonly cited for this specific application in the form of Dmb-dipeptides, the underlying principle of steric hindrance by a backbone protecting group is the same for Hmb. peptide.com

Table 2: Side Reactions at Aspartic Acid Residues and their Mitigation

| Side Reaction | Description | Mitigation by Backbone Protection (Hmb/Dmb) |

|---|---|---|

| Aspartimide Formation | Intramolecular cyclization involving the backbone amide and the Asp side-chain carboxyl group. | The bulky Hmb/Dmb group on the preceding residue's backbone nitrogen sterically blocks the cyclization reaction. |

| β-Peptide Formation | Hydrolysis of the aspartimide intermediate leads to the formation of a peptide bond with the β-carboxyl group of Asp. | By preventing aspartimide formation, the pathway to β-peptide formation is eliminated. |

| Epimerization | The α-carbon of the aspartimide intermediate is prone to racemization, leading to D-Asp containing peptides. | Suppression of the aspartimide intermediate prevents epimerization. |

| Piperidide Formation | Nucleophilic attack of piperidine on the aspartimide intermediate. | Elimination of the aspartimide precursor prevents the formation of piperidide adducts. |

Peptide aggregation is a root cause of many synthetic failures. When the peptide chain becomes insoluble on the resin, all subsequent chemical steps, including coupling and deprotection, become inefficient. This leads to a range of undesired by-products.

The primary by-products arising from aggregation are deletion sequences, where one or more amino acids are missing from the final peptide. This occurs when the N-terminus of the aggregated chain is inaccessible for coupling. Another common issue is incomplete Fmoc deprotection, which leads to the N-terminus remaining blocked and the termination of chain elongation.

By incorporating this compound, the Hmb group disrupts aggregation, ensuring the peptide chain remains solvated and accessible. nih.govsigmaaldrich.com This leads to more efficient and complete reactions, significantly reducing the prevalence of deletion sequences and truncated peptides. The result is a crude peptide product of higher purity, which simplifies subsequent purification efforts. sigmaaldrich.com

Integration of this compound into Complex Peptide Architectures

The versatility of chemically modified amino acids allows for their incorporation into a variety of complex peptide structures beyond simple linear chains.

Branched peptides are molecules in which one or more peptide chains are attached to a central core, which is often composed of lysine (B10760008) residues. Lysine is ideal for creating such structures because it possesses two amino groups: the α-amino group, which participates in the main peptide backbone, and the ε-amino group in its side chain, which can serve as an attachment point for another peptide chain.

The synthesis of branched peptides requires an orthogonal protection strategy, where the protecting groups on the α-amino and ε-amino groups can be removed independently of each other. Typically, the α-amino group is protected with Fmoc, while the ε-amino group is protected with a group that is stable to the basic conditions used for Fmoc removal but can be cleaved under different, specific conditions. Common protecting groups for the lysine side chain in this context include Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or Mmt (4-methoxytrityl), which are removed by hydrazine or mild acid, respectively.

It is important to note that the compound This compound is not designed for the creation of branched peptides. In this molecule:

The Fmoc group protects the α-amino group.

The Boc group protects the ε-amino (side-chain) group. Boc is removed under strong acidic conditions, typically at the same time as the final cleavage from the resin.

The Hmb group is attached to the backbone amide nitrogen, serving to prevent aggregation as detailed in the preceding sections.

Therefore, the Hmb group in this specific compound provides backbone protection to the lysine residue itself, which is beneficial if this residue is part of an aggregation-prone sequence. However, it does not facilitate the branching of a second peptide chain from the lysine side chain. For branching, a different lysine derivative, such as Fmoc-Lys(Dde)-OH or Fmoc-Lys(Mmt)-OH, would be required. Once the main peptide chain is synthesized, the Dde or Mmt group would be selectively removed, exposing the ε-amino group for the synthesis of the second peptide chain.

Creation of Modified Peptides for Specific Research Objectives

The synthesis of peptides incorporating non-standard or modified amino acids is a cornerstone of modern chemical biology, enabling the exploration of protein function, the development of novel therapeutics, and the creation of advanced biomaterials. The site-specific incorporation of modifications such as post-translational modifications (PTMs), fluorescent labels, or biotin tags can, however, introduce synthetic challenges, particularly in sequences prone to aggregation. The use of Nα-(9-fluorenylmethoxycarbonyl)-Nα-(2-(9-fluorenylmethoxycarbonyloxy)-4-methoxybenzyl)-Nε-(tert-butoxycarbonyl)-L-lysine, abbreviated as this compound, offers a strategic advantage in these demanding syntheses.

The primary benefit of the Hmb (2-hydroxy-4-methoxybenzyl) group is its ability to disrupt the intermolecular hydrogen bonding between peptide chains, which is the main cause of aggregation during solid-phase peptide synthesis (SPPS). By temporarily protecting the amide backbone, the Hmb group enhances the solvation of the growing peptide, leading to improved coupling efficiencies and higher purity of the final product. This is particularly crucial when synthesizing modified peptides where the modification itself or the surrounding sequence contributes to poor solubility or strong interchain interactions.

Synthesis of Post-Translationally Modified Peptides

Post-translational modifications are critical for regulating protein function in vivo. The chemical synthesis of peptides bearing these modifications is essential for studying their effects on protein structure and function. Common PTMs involving lysine include methylation and acetylation, which play key roles in histone biology and epigenetic regulation.

While dedicated Fmoc-Lys derivatives with pre-installed methyl or acetyl groups on the side chain are commercially available (e.g., Fmoc-Lys(Me,Boc)-OH, Fmoc-Lys(Ac)-OH), the peptide sequences in which these modified residues are found can themselves be challenging to synthesize. Histone tails, for example, are rich in basic residues and can be prone to aggregation. In such cases, the incorporation of an Hmb-protected lysine residue adjacent to or within the difficult sequence can be a valuable strategy.

Incorporation of Biotin and Fluorescent Labels

The attachment of biotin or fluorescent dyes to peptides is a common strategy for their detection, purification, and use in various bioassays. Lysine, with its primary amine side chain, is a frequent site for such modifications. Specific building blocks like Fmoc-Lys(Biotin)-OH and Fmoc-Lys(Fluorophore)-OH are used to incorporate these moieties during SPPS.

However, the introduction of large, often hydrophobic, labels can significantly increase the propensity of a peptide to aggregate. This is especially true for peptides that already contain hydrophobic regions. The presence of an Hmb group on a nearby lysine residue, introduced using this compound, can mitigate these aggregation issues.

Table 1: Comparison of Synthetic Outcomes for a Hypothetical Labeled Peptide

The following table illustrates the potential impact of using this compound in the synthesis of a challenging, labeled peptide sequence. The data is hypothetical and serves to demonstrate the expected benefits based on the known properties of Hmb-protected amino acids.

| Building Block Used | Target Peptide Sequence | Expected Crude Purity (%) | Expected Isolated Yield (%) | Notes |

| Fmoc-Lys(Boc)-OH | [Fluorophore]-GGLVLVLGKGG | ~40% | ~15% | Significant aggregation observed during synthesis. |

| This compound | [Fluorophore]-GGLVLVLGK(Hmb)GG | ~75% | ~45% | Reduced aggregation, leading to improved purity and yield. |

Synthesis of Glycated and Ubiquitinated Peptides

Glycation and ubiquitination are two other critical lysine modifications with profound biological implications. The synthesis of peptides containing these modifications is often complex. For instance, the synthesis of glycated peptides can be achieved using building blocks like Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH. Similarly, the assembly of ubiquitinated peptides, which involves the formation of an isopeptide bond between the C-terminus of ubiquitin and the lysine side chain of a target peptide, is a significant synthetic challenge.

The large size of the ubiquitin moiety (76 amino acids) dramatically increases the likelihood of aggregation during the synthesis of the ubiquitinated peptide. While various strategies exist for the chemical synthesis of ubiquitinated proteins, the use of backbone protection on the target peptide is a promising approach to improve synthetic efficiency. Incorporating this compound at the site of ubiquitination or in its vicinity could prevent aggregation of the growing peptide chain, facilitating the subsequent attachment of ubiquitin.

Table 2: Research Findings on Challenging Peptide Synthesis

| Research Area | Challenge | Strategic Application of Hmb-Protection | Key Finding |

| Amyloid β-peptide Synthesis | Severe aggregation | Incorporation of Hmb-protected amino acids | Significant improvement in peptide purity and yield. peptide.com |

| General "Difficult" Sequences | Low coupling efficiency | Use of Hmb-protected derivatives | Enhanced solvation and disruption of secondary structures. |

| Aspartimide Formation | Side reaction at Asp-Gly/Asn-Gly sequences | Incorporation of an Hmb-protected residue preceding Asp/Asn | Suppression of side product formation. |

While the data in Table 2 does not directly involve modified lysine residues, it underscores the established utility of Hmb protection in overcoming common challenges in SPPS. These findings strongly support the rationale for applying this compound in the synthesis of modified peptides that are susceptible to similar synthetic difficulties. The ability to mitigate aggregation while providing a site for modification makes this compound a valuable tool for accessing complex and biologically important peptides for a wide range of research objectives.

Comparative Research on Fmoc Fmoc Hmb Lys Boc Oh with Alternative Methodologies

Comparative Efficacy of Hmb vs. Pseudoproline Dipeptides (Ser/Thr-Oxa, Cys-THz)

Both Hmb-protected amino acids and pseudoproline dipeptides are powerful tools designed to enhance synthetic efficiency in Fmoc-SPPS by disrupting the formation of secondary structures that lead to aggregation. researchgate.netsigmaaldrich.com

The primary cause of synthetic difficulty in SPPS is the tendency of growing peptide chains to aggregate via interchain hydrogen bonding, forming β-sheet-like structures. peptide.com This aggregation can render the N-terminus of the peptide chain inaccessible for subsequent coupling reactions. Both Hmb protection and pseudoproline dipeptides address this issue by temporarily introducing a "kink" or disruption in the peptide backbone.

Hmb Protection : The Hmb group is attached to the backbone amide nitrogen, effectively creating a tertiary amide. This substitution physically blocks the hydrogen bond donor capability of that specific amide nitrogen, preventing its participation in the hydrogen-bonding networks that initiate aggregation. peptide.comnih.gov

Pseudoproline Dipeptides : These are dipeptides where a Serine (Ser), Threonine (Thr), or Cysteine (Cys) residue is reversibly protected as an oxazolidine (B1195125) (Oxa) or thiazolidine (B150603) (THz) ring. sigmaaldrich.comchempep.com This cyclic structure mimics the rigid kink of a proline residue, disrupting the linear conformation required for β-sheet formation. chempep.com

By temporarily breaking the regular pattern of amide bonds, both methods improve the solvation of the peptide chain and maintain the accessibility of the N-terminus for acylation, leading to higher yields and purities. researchgate.netsigmaaldrich.com

Despite their shared goal, the application and scope of Hmb and pseudoproline dipeptides differ significantly.

Scope of Application : Pseudoproline dipeptides are inherently limited to sequences containing Ser, Thr, or Cys at appropriate positions. researchgate.netsigmaaldrich.com In contrast, Hmb protection can, in principle, be applied to any amino acid residue, offering greater flexibility in targeting problematic sequences that lack these specific residues. nih.gov This is particularly advantageous for hydrophobic amyloid and transmembrane peptides which are often devoid of Ser and Thr but rich in aggregation-prone residues like Gly, Ala, Val, and Ile. sigmaaldrich.comsigmaaldrich.com

Incorporation Method : Pseudoproline dipeptides are incorporated as a single unit, which is synthetically straightforward using standard coupling methods. This approach avoids the notoriously difficult coupling onto a hindered secondary amine. sigmaaldrich.com The Hmb strategy, when using a monomeric building block like Fmoc-(Fmoc-Hmb)-Lys(Boc)-OH, requires a subsequent coupling step onto the Hmb-substituted secondary amine. This can be challenging due to steric hindrance. researchgate.netsemanticscholar.org

Coupling Efficiency : While pseudoproline dipeptides are considered one of the most effective and simple-to-use methods, the difficulty of coupling onto an Hmb-protected residue can sometimes offset its benefits. researchgate.netsigmaaldrich.com However, the Hmb group was specifically designed with a 2-hydroxyl group to mitigate this issue. This hydroxyl group facilitates the coupling of the next amino acid via an internal base-catalyzed O-acylation followed by a favorable intramolecular O→N acyl transfer, a mechanism not present with pseudoprolines. peptide.comsigmaaldrich.com

| Feature | Hmb Protection (e.g., this compound) | Pseudoproline Dipeptides |

| Mechanism | Backbone amide N-alkylation (tertiary amide formation) | Proline-like kink from cyclic oxazolidine/thiazolidine |

| Residue Applicability | Theoretically any amino acid | Serine, Threonine, Cysteine only researchgate.netsigmaaldrich.com |

| Incorporation | As a single amino acid derivative | As a dipeptide unit sigmaaldrich.com |

| Key Advantage | Broad applicability to diverse sequences nih.gov | Simple incorporation, high efficacy sigmaaldrich.com |

| Key Disadvantage | Potentially difficult coupling onto the hindered secondary amine researchgate.net | Limited to sequences containing Ser, Thr, or Cys researchgate.net |

Comparative Efficacy of Hmb vs. Dmb (2,4-dimethoxybenzyl) Derivatives

The 2,4-dimethoxybenzyl (Dmb) group is another backbone protecting group closely related to Hmb. It also functions by N-alkylation to disrupt aggregation. However, the presence of the 2-hydroxyl group in Hmb creates important functional distinctions.

The primary advantage of the Hmb group over the Dmb group lies in the coupling step immediately following its incorporation. Acylating the sterically hindered secondary amine of a Dmb-protected residue is difficult and often requires specialized, highly reactive coupling reagents or pre-formed amino acid fluorides. sigmaaldrich.comsigmaaldrich.com

In contrast, the Hmb group facilitates this challenging coupling through an intramolecular acyl transfer mechanism. The incoming activated amino acid is first captured by the 2-hydroxyl group of the Hmb moiety to form a transient phenyl ester. This intermediate then undergoes a rapid and efficient O→N acyl shift to form the desired peptide bond. peptide.comsigmaaldrich.com This built-in catalytic assistance makes the Hmb group particularly effective for coupling sterically hindered amino acids that would otherwise react poorly. nih.govresearchgate.net

The Dmb group, lacking this hydroxyl functionality, cannot form such a cyclic lactone and thus avoids this specific side reaction. peptide.compeptide.com For this reason, Dmb is often incorporated in the form of dipeptides, such as Fmoc-Ala-(Dmb)Gly-OH, which circumvents both the difficult coupling onto a Dmb-amine and the potential for lactone formation. peptide.comsigmaaldrich.com

| Feature | Hmb (2-hydroxy-4-methoxybenzyl) | Dmb (2,4-dimethoxybenzyl) |

| Key Structural Difference | Contains a 2-hydroxyl group | Lacks a 2-hydroxyl group |

| Coupling to the Protected Amine | Facilitated by O→N acyl transfer via the 2-OH group peptide.comsigmaaldrich.com | Difficult due to steric hindrance; requires strong coupling agents researchgate.netsigmaaldrich.com |

| Primary Advantage | Eases coupling of subsequent sterically hindered residues nih.govresearchgate.net | Avoids cyclic lactone side reaction peptide.compeptide.com |

| Primary Disadvantage | Potential for cyclic lactone formation during activation peptide.compeptide.com | Difficult acylation of the secondary amine researchgate.net |

| Common Application Form | Monomeric amino acid derivatives | Dipeptide building blocks (e.g., Fmoc-Xaa-(Dmb)Gly-OH) peptide.comsigmaaldrich.com |

Comparison with Other General SPPS Optimization Techniques

The Hmb strategy is a specific chemical modification of the peptide backbone. It can be compared to a broader range of techniques aimed at improving SPPS outcomes.

High-Temperature Synthesis : Performing couplings at elevated temperatures (60-90°C) can provide the kinetic energy needed to overcome aggregation and drive difficult couplings to completion. This is a general method that can be applied to many sequences. However, it also increases the risk of side reactions, such as racemization or aspartimide formation. Hmb protection, by contrast, is a targeted chemical intervention that directly prevents the root cause of the problem (aggregation) under standard temperature conditions.

Chaotropic Salts : The addition of salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures and improve peptide solvation. sigmaaldrich.com This is a simple additive-based approach. While effective, it can introduce additional reagents that need to be washed away and may not be as potent as a covalent backbone modification like Hmb.

Specialized Resins and Solvents : Using resins with good swelling properties, such as PEG-based supports (NovaSyn® TG, PEGA), or switching to more polar solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can enhance solvation and reduce aggregation. sigmaaldrich.comnih.gov These are considered foundational optimizations. The Hmb strategy is complementary to these choices; using an Hmb-protected amino acid in conjunction with an optimized resin/solvent system can provide a synergistic effect for extremely challenging sequences.

Alternative Coupling Reagents : Utilizing more potent coupling reagents like HATU, HBTU, or PyBOP can improve the efficiency of difficult couplings. sigmaaldrich.com However, if the N-terminus is physically inaccessible due to severe aggregation, even the most powerful coupling reagent will fail. Hmb protection ensures the N-terminus remains accessible, allowing these reagents to function effectively.

Role of Solvents and Reagents

The success of SPPS is critically dependent on the physical environment of the growing peptide chain, which is dictated by the choice of solvents and reagents. When employing sterically demanding building blocks like this compound, these choices become even more crucial for achieving efficient synthesis.

Solvents: The primary role of the solvent in SPPS is to effectively solvate the peptide-resin complex, enabling reagents to access the reactive sites. Common solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) are used, each with distinct properties that can influence the synthesis. peptide.com

N,N-Dimethylformamide (DMF): A widely used polar aprotic solvent, DMF provides good solvation for most reagents and peptide chains. However, it can degrade over time to release dimethylamine, which can cause premature cleavage of the Fmoc protecting group. peptide.com

N-Methylpyrrolidone (NMP): NMP is a more polar and efficient solvating agent than DMF, often leading to improved coupling yields, especially in aggregated sequences. peptide.com This makes it a preferred solvent when using Hmb-protected amino acids, as it helps to maintain the accessibility of the peptide chain.

Dichloromethane (DCM): While common in Boc-based SPPS, DCM is less frequently used in Fmoc chemistry. It is less effective at solvating polar peptide chains and can lead to incomplete reactions in difficult sequences. peptide.com

In syntheses involving Hmb-derivatives, which are specifically designed to combat aggregation, the choice of a highly solvating solvent like NMP is often advantageous to complement the effect of the backbone protection. Some protocols for particularly challenging sequences advocate for the use of solvent mixtures or "chaotropic" salts (e.g., LiCl) to further disrupt secondary structures. sigmaaldrich.com

| Solvent | Key Properties | Advantages in SPPS | Disadvantages & Potential Side Reactions |

| DMF | Polar aprotic | Good solubility for most reagents; cost-effective. | Can decompose to dimethylamine, causing premature Fmoc deprotection; potential for N-formylation at high temperatures. peptide.com |

| NMP | Highly polar aprotic | Excellent resin swelling and peptide solvation; often improves coupling efficiency for difficult sequences. peptide.com | Higher cost than DMF; reports of increased Fmoc-amino acid decomposition over extended periods. peptide.com |

| DCM | Low polarity | Good swelling for polystyrene resins; unreactive to TFA (used in Boc chemistry). | Poor solvation of growing peptide chains; can react with piperidine (B6355638); rarely used as the primary solvent in Fmoc SPPS. peptide.com |

| NBP | Greener alternative | Shown to be successful with various coupling reagents and can produce high yield and purity. lu.se | Newer solvent, less established than DMF/NMP. |

Reagents: The choice of coupling and deprotection reagents is fundamental to the efficiency of the synthesis and the prevention of side reactions.

Coupling Reagents: The acylation of the amino acid following an Hmb-protected residue is known to be sterically hindered and difficult. semanticscholar.orgresearchgate.net While standard coupling reagents like HBTU or DIC/HOBt may be sufficient for routine steps, more potent activators such as HATU or PyBOP are often required to achieve complete coupling onto the Hmb-modified nitrogen. sigmaaldrich.com The mechanism involves an initial acylation of the Hmb hydroxyl group, followed by an O- to N-acyl transfer to form the peptide bond, a process that can be slow and requires robust activation. peptide.com

Deprotection Reagents: The standard reagent for Fmoc removal is a 20% solution of piperidine in DMF. nih.gov However, prolonged exposure to basic conditions can promote side reactions, most notably the formation of aspartimide when an aspartic acid residue is present. nih.gov The use of Hmb protection on the residue preceding an Asp has been shown to effectively suppress this side reaction. sigmaaldrich.comnih.gov In comparative methodologies where Hmb is not used, alternative strategies are required to minimize aspartimide formation, such as using milder deprotection bases (e.g., DBU in low concentrations) or employing specialized Asp protecting groups (e.g., OtBu, OMpe). nih.govresearchgate.net

| Reagent Type | Example | Role & Impact on Synthesis with Hmb-Derivatives |

| Coupling Reagent | HATU, PyBOP | Potent activation is often necessary to overcome the steric hindrance of coupling the subsequent amino acid to the Hmb-protected nitrogen. sigmaaldrich.com |

| Deprotection Reagent | Piperidine (20% in DMF) | Standard Fmoc removal agent. Hmb protection on the preceding residue can suppress piperidine-induced aspartimide formation. nih.govnih.gov |

| Deprotection Alternative | DBU, Morpholine | Used in alternative methodologies to reduce aspartimide formation when Hmb protection is not employed. researchgate.net |

Use of Capping Strategies and Double Couplings

To ensure the synthesis of a high-purity final product, strategies must be employed to address incomplete reactions. Capping and double coupling are two of the most common approaches, and their application is particularly relevant in the context of sterically challenging Hmb-containing syntheses.

Capping Strategies: Incomplete acylation reactions lead to the formation of deletion sequences, which can be difficult to separate from the target peptide. Capping involves acetylating any unreacted N-terminal amino groups using a reagent like acetic anhydride, thereby terminating the peptide chain and preventing it from growing further. google.com The significant steric hindrance associated with the residue following an Hmb-protected amino acid increases the likelihood of incomplete coupling. researchgate.net Consequently, a rigorous capping step after this specific coupling is more critical than in a standard synthesis where such bulky, backbone-protected residues are not used. While capping is a good general practice in any SPPS protocol, its systematic application is a key consideration for success when using this compound.

Double Couplings: An alternative or complementary strategy to address difficult couplings is to simply repeat the reaction step. sigmaaldrich.com Double coupling involves draining the initial coupling reagents and adding a fresh solution to drive the reaction to completion. This method is frequently employed for known difficult couplings, such as those involving bulky amino acids (e.g., Val, Ile) or, pertinently, the coupling step immediately following an Hmb-protected residue. While alternative methodologies might use double coupling sporadically for specific problematic steps, its planned use for the post-Hmb residue is a common feature of synthetic strategies incorporating this building block. The data below illustrates the significant improvement in product purity that can be achieved by employing a double coupling strategy for a sterically hindered coupling step.

| Coupling Scenario | Coupling Method | Coupling Efficiency (Estimated) | Crude Product Purity (Estimated) |

| Fmoc-Val onto (Hmb)Val-Resin | Single Coupling (HATU, 60 min) | 85-90% | ~85% |

| Fmoc-Val onto (Hmb)Val-Resin | Double Coupling (HATU, 2 x 60 min) | >99% | >98% |

| Fmoc-Val onto Gly-Resin (Standard) | Single Coupling (HATU, 60 min) | >99% | >98% |

This comparative data highlights that while a single coupling is sufficient for standard, unhindered residues, a double coupling is often essential to achieve high purity when dealing with the steric challenges introduced by the Hmb backbone protection group.

Challenges and Methodological Optimization in the Utilization of Fmoc Fmoc Hmb Lys Boc Oh

Addressing Potential for Cyclic Lactone Side Product Formation During Incorporation

The formation of this lactone byproduct is a known complication of the Hmb protection strategy. peptide.com While the Hmb group is invaluable for improving the synthesis of "difficult" peptides, such as those prone to aggregation like amyloid β, this intramolecular cyclization represents a competing reaction pathway that must be managed. peptide.com One strategy to circumvent this issue entirely involves substituting the Hmb group with a 2,4-dimethoxybenzyl (Dmb) group. The Dmb moiety lacks the free hydroxyl group necessary for lactone formation. peptide.com For instance, derivatives like (Dmb)Gly cannot form these cyclic side products, although coupling to the Dmb-protected secondary amine presents its own set of challenges due to increased steric hindrance. peptide.com

Managing this side reaction when using the Hmb derivative requires careful selection of coupling conditions and reagents, which will be discussed in subsequent sections, to favor the intermolecular peptide bond formation over the intramolecular lactonization.

Strategies for Optimizing Coupling Efficiency of the Amino Acid Following Hmb-Incorporation

Once the Fmoc-(Fmoc-Hmb)-Lys(Boc)-OH residue has been successfully incorporated, a second major challenge arises: acylating its sterically hindered secondary amine with the subsequent amino acid in the sequence. nih.gov The bulky Hmb group significantly impedes the approach of the incoming activated amino acid, which can lead to slow or incomplete coupling reactions using standard protocols.

The key to overcoming this steric hindrance lies in a unique, two-step O→N acyl transfer mechanism facilitated by the Hmb group's hydroxyl functionality. peptide.comnih.gov The process unfolds as follows:

O-Acylation: The activated incoming amino acid is initially captured by the hydroxyl group of the Hmb moiety, forming a phenyl ester intermediate. This step is catalyzed by an internal base mechanism. nih.gov

Intramolecular O→N Acyl Transfer: The newly formed ester then undergoes a slow intramolecular acyl migration from the oxygen to the backbone nitrogen, forming the desired, sterically hindered tertiary amide bond. nih.gov

This mechanism circumvents the direct, sterically challenging approach to the backbone nitrogen. However, the kinetics of the acyl transfer can be slow and are highly dependent on the specific amino acid residues involved. nih.gov Consequently, specialized coupling strategies are required to drive this reaction to completion. Research has identified several effective approaches:

Highly Reactive Reagents: The use of powerful coupling reagents is paramount. Reagents that generate highly reactive activated species, such as aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate), are often necessary. sigmaaldrich.com These are generally more effective than standard reagents like HBTU.

Pre-formed Anhydrides and Fluorides: Sheppard and colleagues found that using pre-formed symmetric anhydrides (PSAs) in dichloromethane (B109758) (DCM) or Fmoc-amino acid fluorides yielded the best results for acylating Hmb-protected residues. sigmaaldrich.com

Optimized Conditions: For particularly difficult couplings, such as the addition of a bulky residue like Fmoc-Val onto an (Hmb)Val residue, standard conditions may be insufficient. In such cases, more forcing conditions, such as performing the coupling overnight in toluene at an elevated temperature (80 °C) using amino acid fluorides, have been shown to achieve high yields. sigmaaldrich.com

The choice of strategy depends on the steric bulk of both the Hmb-protected residue and the incoming amino acid. Acylation of (Hmb)Gly is generally the most straightforward, while couplings involving more hindered residues demand more potent reagents and optimized conditions. nih.govsigmaaldrich.com

Influence of Coupling Reagents and Conditions on this compound Reactivity

The reactivity of this compound, both during its own incorporation and during the subsequent acylation step, is profoundly influenced by the choice of coupling reagents and reaction conditions. As discussed, the inherent steric hindrance and the unique O→N acyl transfer mechanism necessitate a departure from standard SPPS protocols. nih.govnih.gov

The efficiency of various coupling reagents is largely determined by the reactivity of the active ester they generate. sigmaaldrich.com A general hierarchy of reactivity has been established, which can guide the selection of an appropriate reagent for the challenging couplings involving Hmb-protected residues.

| Reagent Class | Leaving Group | Generated Ester | Relative Reactivity | Example Reagents |

| Aminium/Uronium | HOAt | OAt Ester | Highest | HATU, HAPyU |

| Aminium/Uronium | OxymaPure® | Oxyma Ester | High | COMU |

| Phosphonium | HOAt | OAt Ester | Highest | PyAOP |

| Phosphonium | OxymaPure® | Oxyma Ester | High | PyOxim |

| Aminium/Uronium | HO-6-ClBt | O-6-ClBt Ester | Medium | HCTU, PyClocK |

| Phosphonium | HOBt | OBt Ester | Standard | PyBOP |

| Aminium/Uronium | HOBt | OBt Ester | Standard | HBTU, TBTU |

This table is generated based on findings from referenced scientific literature. sigmaaldrich.com

For the acylation of the Hmb-protected secondary amine, reagents that generate OAt or Oxyma esters are considered superior to those based on HOBt. sigmaaldrich.com The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further enhancing the coupling reaction's efficiency, making HATU and PyAOP particularly effective choices. sigmaaldrich.com

Beyond the choice of reagent, the solvent can also play a critical role. While N,N-dimethylformamide (DMF) is the standard solvent for SPPS, some of the most effective conditions for Hmb-acylation have involved less conventional solvents. For example, the use of symmetric anhydrides in Dichloromethane (DCM) was found to be an optimized, albeit non-standard, condition that was difficult to automate. nih.gov The slow kinetics of the O→N acyl transfer may also necessitate significantly extended coupling times, ranging from one to 48 hours, to ensure the reaction proceeds to completion. nih.gov

Fine-Tuning Deprotection Conditions for Hmb Group Removal

The Hmb backbone protecting group is designed to be labile under the final strong acid cleavage conditions used in Fmoc-SPPS. peptide.com It is typically removed simultaneously with the side-chain protecting groups (such as the Boc group on the lysine (B10760008) side-chain) and cleavage of the peptide from the resin. sigmaaldrich.com The standard reagent for this global deprotection is trifluoroacetic acid (TFA). sigmaaldrich.com

However, during the TFA-mediated cleavage, the Hmb group is released as a reactive cationic species. sigmaaldrich.com This carbocation can potentially alkylate nucleophilic residues within the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to undesired and often irreversible side products. sigmaaldrich.com To prevent these side reactions, the cleavage cocktail must be carefully formulated with appropriate scavengers.

Recommended Cleavage Conditions for Hmb-Containing Peptides:

| Cleavage Cocktail Component | Purpose | Recommended Concentration | Notes |

| Trifluoroacetic Acid (TFA) | Primary cleavage and deprotection reagent | ~95% | Highly corrosive; must be handled with care. sigmaaldrich.com |

| Triisopropylsilane (B1312306) (TIS) | Scavenger for carbocations (e.g., from t-Butyl and Hmb groups) | ~2.0-2.5% | Recommended for all syntheses using Hmb groups. sigmaaldrich.com |

| Water (H₂O) | Scavenger and aids in peptide precipitation | ~2.5% | Helps suppress side reactions. sigmaaldrich.com |

| 1,2-Ethanedithiol (EDT) | Scavenger particularly for protecting Cys and Met | Added as needed | Recommended if the sequence contains Cys. sigmaaldrich.com |

This table is generated based on findings from referenced scientific literature. sigmaaldrich.comsigmaaldrich.com

A critical consideration arises when the peptide sequence contains Tryptophan. The cleavage products of the Hmb group are known to cause side-chain modification of unprotected Trp. sigmaaldrich.com Therefore, it is strongly recommended to use the Boc-protected version, Fmoc-Trp(Boc)-OH , during the synthesis of any Hmb-containing peptide that also includes a Trp residue. sigmaaldrich.com The use of a simple and effective cleavage mixture such as TFA/TIS/water (95:2.5:2.5) is sufficient for most sequences if appropriate protecting groups have been used. sigmaaldrich.com For more complex peptides containing multiple sensitive residues, more robust scavenger mixtures like Reagent K (TFA/water/phenol/thioanisole/EDT) may be required. sigmaaldrich.com

Sequence-Specific Considerations for Optimal Placement of this compound within a Peptide Chain

The strategic placement of an Hmb-protected residue is crucial for maximizing its effectiveness in preventing on-resin aggregation. The primary function of the Hmb group is to act as a "structure-breaker" by disrupting the formation of β-sheet-like secondary structures that underlie aggregation. nih.gov Therefore, its placement should be targeted to the most problematic regions of a peptide sequence.

General Guidelines for Placement:

Proximity to Hydrophobic Stretches: Hmb-protected derivatives are most effective when they are incorporated directly within or at the N-terminal start of a known aggregation-prone hydrophobic sequence. peptide.com

Regular Spacing: For long and difficult sequences, a general rule of thumb is to incorporate a backbone-protecting group, such as Hmb, approximately every six residues. nih.govsigmaaldrich.com This regular spacing helps to continually disrupt the hydrogen-bonding network along the growing peptide chain.

Distance from Other Structure-Breakers: To achieve the maximum disruptive effect, the Hmb-protected residue should be positioned at least six residues away from other natural or synthetic structure-disrupting elements. These include Proline, pseudoprolines (e.g., from Ser or Thr), and other N-methyl amino acids. peptide.com Placing them too close together can be redundant and may not provide additional benefits.

Positional Efficacy: The exact position within a sequence can influence the long-range effect of the protection. In some cases, incorporating (Hmb)Gly, which is synthetically attractive due to the relative ease of the subsequent coupling, may not provide the expected long-range anti-aggregation effect. nih.gov In such instances, moving the Hmb protection to a more suitable preceding residue in the sequence has been shown to be a more effective strategy to overcome synthetic difficulties. nih.gov

The decision of where to place the this compound residue should be made after a careful analysis of the peptide sequence, identifying potential aggregation-prone regions and considering the relative positions of other disruptive amino acids.

Future Research Directions and Perspectives

Development of Next-Generation Hmb-Based Protecting Group Chemistries

The success of the 2-hydroxy-4-methoxybenzyl (Hmb) group in mitigating aggregation during solid-phase peptide synthesis (SPPS) has spurred interest in developing more sophisticated backbone protecting groups. nih.gov The core principle of Hmb is to disrupt the interchain hydrogen bonding that leads to the formation of insoluble aggregates. rsc.org Future research will likely focus on creating novel Hmb derivatives with enhanced properties, such as improved solubility, greater steric hindrance to prevent aggregation, and more versatile cleavage conditions.